REACTION_SMILES
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[Br:1][CH2:2][c:3]1[o:4][cH:5][c:6]([OH:10])[c:7](=[O:9])[cH:8]1.[CH2:11]1[CH2:12][O:13][CH2:14][CH2:15][NH:16]1.[CH3:17][C:18]#[N:19]>>[CH2:2]([c:3]1[o:4][cH:5][c:6]([OH:10])[c:7](=[O:9])[cH:8]1)[N:16]1[CH2:11][CH2:12][O:13][CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(CBr)occ1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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O=c1cc(CN2CCOCC2)occ1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |